![molecular formula C7H6IN3 B1524613 4-Iodo-1H-pyrrolo[2,3-b]pyridin-6-amine CAS No. 1190310-30-5](/img/structure/B1524613.png)
4-Iodo-1H-pyrrolo[2,3-b]pyridin-6-amine
Overview
Description
4-Iodo-1H-pyrrolo[2,3-b]pyridin-6-amine is a chemical compound belonging to the class of heterocyclic aromatic organic compounds It features a pyrrolo[2,3-b]pyridine core structure with an iodine atom at the 4-position and an amine group at the 6-position
Mechanism of Action
Target of Action
Similar compounds in the 1h-pyrazolo[3,4-b]pyridine family have been reported to interact with various targets, including kinases and other enzymes
Mode of Action
It’s known that similar compounds in the 1h-pyrazolo[2,3-b]pyridine family can inhibit the activity of their targets, leading to various cellular effects .
Biochemical Pathways
Related compounds in the 1h-pyrazolo[2,3-b]pyridine family have been shown to affect various pathways, including signal transduction pathways .
Result of Action
Related compounds in the 1h-pyrazolo[2,3-b]pyridine family have been shown to have various effects, including inhibiting cell proliferation and inducing apoptosis .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-1H-pyrrolo[2,3-b]pyridin-6-amine typically involves multiple steps, starting with the construction of the pyrrolo[2,3-b]pyridine core
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 4-Iodo-1H-pyrrolo[2,3-b]pyridin-6-amine can undergo various chemical reactions, including:
Oxidation: The iodine atom can be oxidized to form iodine-containing derivatives.
Reduction: The compound can be reduced to form different reduced forms of the molecule.
Substitution: The iodine atom can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation reactions may use reagents like hydrogen peroxide or iodine monochloride.
Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution reactions often involve nucleophiles such as alkyl halides or aryl halides in the presence of a base.
Major Products Formed:
Oxidation products may include iodine(V) derivatives.
Reduction products can include amines or other reduced forms.
Substitution products can vary widely depending on the nucleophile used.
Scientific Research Applications
Inhibition of Fibroblast Growth Factor Receptors (FGFRs)
Research has demonstrated that derivatives of 4-Iodo-1H-pyrrolo[2,3-b]pyridin-6-amine exhibit potent inhibitory activity against FGFRs, which are implicated in various cancers due to their role in cell proliferation and survival. A study reported that certain compounds derived from this scaffold showed IC₅₀ values in the low nanomolar range against FGFR1, FGFR2, and FGFR3. For instance, one derivative exhibited IC₅₀ values of 7 nM for FGFR1, 9 nM for FGFR2, and 25 nM for FGFR3, indicating strong potential for therapeutic use in cancer treatment .
Table 1: FGFR Inhibition Potency of 4-Iodo Derivatives
Compound | FGFR1 IC₅₀ (nM) | FGFR2 IC₅₀ (nM) | FGFR3 IC₅₀ (nM) |
---|---|---|---|
4h | 7 | 9 | 25 |
SGK-1 Kinase Inhibition
Another significant application of this compound is its role as an inhibitor of SGK-1 kinase. SGK-1 is involved in various physiological processes including electrolyte balance and cell proliferation. The inhibition of SGK-1 has therapeutic implications for conditions such as renal and cardiovascular diseases. Compounds derived from this class have shown promise in regulating SGK-1 activity, thus providing potential therapeutic avenues for related disorders .
Synthesis and Structure-Activity Relationships (SAR)
The synthesis of this compound involves several chemical reactions that allow for modifications leading to various derivatives with enhanced biological activity. Common synthetic routes include:
Synthetic Pathways
- Nucleophilic Substitution Reactions : The presence of the iodine atom in the structure facilitates nucleophilic substitutions, allowing for the introduction of various functional groups.
- Cross-Coupling Reactions : Techniques like Suzuki-Miyaura cross-coupling have been employed to create aryl-substituted derivatives that enhance biological activity .
Table 2: Summary of Synthetic Routes
Reaction Type | Description |
---|---|
Nucleophilic Substitution | Displacement reactions involving iodine |
Suzuki-Miyaura Cross-Coupling | Formation of aryl-substituted derivatives |
Case Study 1: Cancer Cell Proliferation
In vitro studies have shown that specific derivatives of this compound significantly inhibit the proliferation of breast cancer cell lines (e.g., 4T1 cells). These studies indicated that treated cells exhibited reduced migration and invasion capabilities, alongside increased apoptosis rates .
Case Study 2: Renal Disease Therapy
Research focusing on SGK-1 inhibition by these compounds suggests a novel therapeutic approach for managing electrolyte balance in renal disease. By targeting SGK-1 activity, these compounds may help mitigate complications arising from aldosterone-induced sodium retention .
Comparison with Similar Compounds
4-Iodo-1H-pyrrolo[2,3-b]pyridin-6-amine is structurally similar to other pyrrolo[2,3-b]pyridine derivatives, but its unique iodine substitution and amine group confer distinct chemical and biological properties. Some similar compounds include:
1H-Pyrrolo[2,3-b]pyridine
4-Iodo-1H-pyrrolo[2,3-b]pyridine
6-Amino-1H-pyrrolo[2,3-b]pyridine
Biological Activity
4-Iodo-1H-pyrrolo[2,3-b]pyridin-6-amine is a compound of considerable interest due to its potential biological activities, particularly in the context of cancer therapy and kinase inhibition. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
The compound this compound is characterized by its unique pyrrolo-pyridine structure, which is known to interact with various biological targets. Its molecular formula is C_8H_7N_3I, and it features an iodine atom at the 4-position of the pyrrole ring, which may influence its biological interactions.
Kinase Inhibition
Research indicates that this compound acts as an inhibitor of specific kinases, including SGK-1 (serum/glucocorticoid-regulated kinase 1) and MNK (MAP kinase-interacting kinase) pathways. These kinases are implicated in various cellular processes such as growth, proliferation, and apoptosis.
- SGK-1 Inhibition : The compound has been shown to inhibit SGK-1 activity, which is associated with several disorders including cancer. Inhibiting SGK-1 can lead to reduced cell proliferation in tumor cells and may enhance the efficacy of other therapeutic agents .
- MNK Kinase Inhibition : It has also been identified as a potent inhibitor of MNK1/2 kinases. This inhibition disrupts eIF4E phosphorylation, which is crucial for protein synthesis and cell growth in cancer cells .
Anti-Cancer Activity
In vitro studies have demonstrated that this compound exhibits significant anti-cancer properties:
- Cell Proliferation : The compound has been reported to inhibit the proliferation of breast cancer cells (e.g., 4T1 cell line) with IC50 values in the nanomolar range . It induces apoptosis and inhibits migration and invasion of these cells.
- Mechanism of Action : The anti-cancer effects are attributed to its ability to interfere with signaling pathways critical for tumor growth and metastasis. By inhibiting FGFR (Fibroblast Growth Factor Receptors), the compound targets pathways often dysregulated in cancers .
Case Study 1: FGFR Inhibition
A study evaluated a series of pyrrolo[2,3-b]pyridine derivatives for their activity against FGFRs. Among these, derivatives similar to this compound showed potent inhibitory activity against FGFR1–3 with IC50 values ranging from 7 nM to over 700 nM. The lead compounds demonstrated effective inhibition of breast cancer cell lines .
Case Study 2: MNK Kinase Role in Cancer
Research highlighted the role of MNK kinases in promoting cancer cell survival through eIF4E phosphorylation. Inhibitors like this compound effectively reduced this phosphorylation, leading to decreased tumor growth in preclinical models .
Research Findings Summary Table
Biological Activity | Target Kinase | IC50 (nM) | Effect on Cancer Cells |
---|---|---|---|
SGK-1 Inhibition | SGK-1 | Not specified | Reduced proliferation |
MNK Kinase Inhibition | MNK1/2 | Not specified | Decreased eIF4E phosphorylation |
FGFR Inhibition | FGFR1/2/3 | 7 - 712 | Induced apoptosis; inhibited migration |
Properties
IUPAC Name |
4-iodo-1H-pyrrolo[2,3-b]pyridin-6-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6IN3/c8-5-3-6(9)11-7-4(5)1-2-10-7/h1-3H,(H3,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPWKGXGPJXYHFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=CC(=N2)N)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6IN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20696646 | |
Record name | 4-Iodo-1H-pyrrolo[2,3-b]pyridin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20696646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1190310-30-5 | |
Record name | 4-Iodo-1H-pyrrolo[2,3-b]pyridin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20696646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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